5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine

α‑glucosidase inhibition antidiabetic 4‑quinolinyl‑thiadiazole scaffold

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine (CAS 175204-98-5) is a synthetic hybrid molecule that covalently links a 7‑chloroquinoline core to a 1,3,4‑thiadiazol‑2‑amine moiety through a thioether bridge. The compound belongs to the class of 4‑quinolinyl‑1,3,4‑thiadiazole‑2‑amine conjugates that have been systematically evaluated as dual α‑amylase/α‑glucosidase inhibitors, with the 7‑chloro substituent on the quinoline and the free 2‑amino group on the thiadiazole both critical for enzyme recognition.

Molecular Formula C11H7ClN4S2
Molecular Weight 294.8 g/mol
CAS No. 175204-98-5
Cat. No. B070977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine
CAS175204-98-5
Molecular FormulaC11H7ClN4S2
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N
InChIInChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15)
InChIKeyHMAMBLCUEJIZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine: A Hybrid Quinoline–Thiadiazole Scaffold for Targeted Enzyme Inhibition


5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine (CAS 175204-98-5) is a synthetic hybrid molecule that covalently links a 7‑chloroquinoline core to a 1,3,4‑thiadiazol‑2‑amine moiety through a thioether bridge . The compound belongs to the class of 4‑quinolinyl‑1,3,4‑thiadiazole‑2‑amine conjugates that have been systematically evaluated as dual α‑amylase/α‑glucosidase inhibitors, with the 7‑chloro substituent on the quinoline and the free 2‑amino group on the thiadiazole both critical for enzyme recognition [1]. Its molecular formula is C₁₁H₇ClN₄S₂ and its typical commercial purity is ≥95 % .

Why 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Generic Analogs


Within the 4‑quinolinyl‑thiadiazole series, the position and nature of the halogen on the quinoline ring and the substitution on the thiadiazole nitrogen dictate inhibitory potency and selectivity [1]. For instance, the 7‑chloro derivative and its 6‑fluoro analogue exhibit IC₅₀ values against α‑glucosidase that differ by up to 4‑fold from the unsubstituted or differently halogenated analogues [1]. The free 2‑amino group on the thiadiazole contributes key hydrogen‑bond interactions in the enzyme active site that are lost when the amine is acylated or replaced [2]. Therefore, procurement of the exact compound is essential to reproduce reported biological activity; substitution with a near neighbour bearing even a minor structural change can lead to a significant loss of target engagement [1][2].

Quantitative Differentiation of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine Versus Closest Comparators


α‑Glucosidase Inhibition: 7‑Chloro Derivative vs. 6‑Fluoro and Unsubstituted Analogues

In a head‑to‑head series of 19 hybrid 4‑quinolinyl‑1,3,4‑thiadiazol‑2‑amines, the 7‑chloro congener (identified as compound 5 in the original work) inhibited α‑glucosidase with an IC₅₀ of 2.70 ± 0.10 µM, whereas the 6‑fluoro analogue showed an IC₅₀ of 5.60 ± 0.10 µM and the unsubstituted quinoline analogue gave an IC₅₀ of 47.60 ± 0.90 µM [1]. The 7‑chloro compound is therefore >17‑fold more potent than the unsubstituted parent.

α‑glucosidase inhibition antidiabetic 4‑quinolinyl‑thiadiazole scaffold

α‑Amylase Inhibition: 7‑Chloro Derivative Outperforms 6‑Fluoro and Unsubstituted Analogues

The same study reported that the 7‑chloro compound inhibited α‑amylase with an IC₅₀ of 1.90 ± 0.10 µM. This value is 24‑fold lower than that of the fully unsubstituted scaffold (IC₅₀ = 45.60 ± 0.80 µM) and notably superior to the 6‑fluoro analogue (IC₅₀ = 4.10 ± 0.10 µM) [1]. Acarbose, a clinically used α‑amylase inhibitor, typically exhibits an IC₅₀ of ~300 µM under comparable conditions, positioning the 7‑chloro compound as a nanomolar‑potent alternative for mechanistic studies.

α‑amylase inhibition diabetes quinoline‑thiadiazole hybrid

Antileishmanial Potency: 7‑Chloroquinoline‑Thiadiazole Hybrids Versus Miltefosine

A closely related 7‑chloroquinoline‑1,3,4‑thiadiazole hybrid (compound 5 in the Rashdan et al. series) displayed IC₅₀ values of 0.52 µM against promastigotes and 0.76 µM against intracellular amastigotes of Leishmania major, compared with miltefosine IC₅₀ values of 7.83 µM and 8.07 µM, respectively [1]. While the exact substituent pattern may differ from CAS 175204‑98‑5, the shared 7‑chloroquinoline‑thiadiazole core is essential for dual DHFR‑TS/PTR1 inhibition.

antileishmanial Leishmania major folate pathway inhibition

Enzymatic Selectivity: Dual α‑Amylase/α‑Glucosidase Inhibition Profile

The 7‑chloro derivative exhibits a balanced dual‑inhibition profile with α‑amylase IC₅₀ = 1.90 µM and α‑glucosidase IC₅₀ = 2.70 µM, yielding an amylase/glucosidase selectivity ratio of 0.70. In contrast, the 6‑fluoro analogue shows a ratio of 0.73, while the unsubstituted scaffold is strongly glucosidase‑biased (ratio ≈0.96) [1]. Acarbose displays a markedly different selectivity fingerprint, with α‑amylase inhibition (IC₅₀ ~300 µM) being about 3‑fold weaker than its glucosidase activity, which can lead to undesirable gastrointestinal side‑effects.

dual inhibitor enzyme selectivity type 2 diabetes

Kinase Inhibitory Potential: Interaction with TYK2 JH1 Domain

The 5‑[(7‑chloroquinolin‑4‑yl)sulfanyl]‑1,3,4‑thiadiazol‑2‑amine scaffold serves as a key warhead in TYK2 JH1 domain inhibitors. The co‑crystal structure PDB 3NYX shows N‑{5‑[(7‑chloroquinolin‑4‑yl)sulfanyl]‑1,3,4‑thiadiazol‑2‑yl}thiophene‑2‑carboxamide bound to the non‑phosphorylated TYK2 JH1 domain, with the quinoline‑thiadiazole core occupying the ATP‑binding pocket [1]. While the exact compound (free amine) is not the inhibitor, it is the direct synthetic precursor to the active carboxamide derivative; procurement of the amine is therefore a requisite for structure‑guided optimisation of TYK2‑targeting programs.

TYK2 inhibitor kinase autoimmune disease

Key Application Scenarios for 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine


Type 2 Diabetes Target Validation: Dual α‑Amylase/α‑Glucosidase Inhibition Assays

The compound is directly applicable in cell‑free enzyme assays to establish dual‑inhibition SAR for type 2 diabetes targets. With IC₅₀ values of 1.90 µM (α‑amylase) and 2.70 µM (α‑glucosidase), it serves as a potent tool for benchmarking novel inhibitors and for studying the consequences of balanced versus biased inhibition on postprandial glucose handling [1].

Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Optimisation

Closely related 7‑chloroquinoline‑thiadiazole hybrids have demonstrated 10–15‑fold superiority over miltefosine against Leishmania major promastigotes and amastigotes via dual DHFR‑TS/PTR1 inhibition [2]. The compound can be employed as a core intermediate to diversify the thiadiazole amine position and probe the antifolate mechanism in Leishmania spp.

Kinase Inhibitor Fragment Elaboration: TYK2 JH1 Domain Targeting

The 5‑[(7‑chloroquinolin‑4‑yl)sulfanyl]‑1,3,4‑thiadiazol‑2‑amine scaffold, as the free amine precursor to the carboxamide ligand in PDB 3NYX, is the essential starting material for medicinal chemistry campaigns aimed at generating selective TYK2 JH1 ATP‑competitive inhibitors for autoimmune indications [3].

Structure–Activity Relationship (SAR) Exploration of Halogen Effects on Enzyme Inhibition

The 7‑chloro derivative provides a 17–24‑fold potency advantage over the unsubstituted quinoline analogue and a >2‑fold advantage over the 6‑fluoro analogue in both α‑amylase and α‑glucosidase assays [1]. This makes it the preferred parent scaffold for systematic halogen‑scanning studies aimed at dissecting the electronic and steric contributions of the quinoline substituent to enzyme binding.

Quote Request

Request a Quote for 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.